Cas no 4791-34-8 ( )
structure
Product Name:
N.o CAS:4791-34-8
MF:C8H10N4OS2
MW:242.321197986603
CID:931575
PubChem ID:3034525
Update Time:2025-04-19
Propriedades químicas e físicas
Nomes e Identificadores
-
- 1,3,6,7-Tetrahydro-1,3-dimethyl-8-(methylthio)-6-thioxo-2H-purin-2-one
- 1,3-dimethyl-8-methylsulfanyl-6-thioxo-1,3,6,7(9)-tetrahydro-purin-2-one
- 6-Thio-(8-methylthio)theophylline
- 6-Thio-8-methylthiotheophylline
- 8-Methylthio-6-thiotheophyllin
- 8-Methylthio-6-thiotheophylline
- BRN 1125484
- NSC95857
- Theophylline, (8-methylthio)-6-thio-
- Theophylline, 8-methylthio-6-thio-
- Uric acid, 1,3-dimethyl-8-methylthio-6-thio-
- 29H5UXZ2VK
- CHEMBL1897069
- BDBM97025
- 2H-PURIN-2-ONE, 1,3,6,9-TETRAHYDRO-1,3-DIMETHYL-8-(METHYLTHIO)-6-THIOXO-
- HMS3079O17
- Theophylline, 8-(methylthio)-6-thio-
- SMR001561243
- 4791-34-8
- Uric acid,3-dimethyl-(8-methylthio)-6-thio-
- NSC-95857
- NCIOpen2_006136
- cid_3034525
- 1,3-dimethyl-8-(methylthio)-6-sulfanylidene-7H-purin-2-one
- 1,3-dimethyl-8-(methylthio)-6-thioxo-7H-purin-2-one
- 1,3-dimethyl-8-methylsulfanyl-6-sulfanylidene-7H-purin-2-one
- UNII-29H5UXZ2VK
- 1,3,6,9-Tetrahydro-1,3-dimethyl-8-(methylthio)-6-thioxo-2H-purin-2-one
- DTXSID20197340
- NSC 95857
- MLS002695337
-
-
- Inchi: 1S/C8H10N4OS2/c1-11-5-4(9-7(10-5)15-3)6(14)12(2)8(11)13/h1-3H3,(H,9,10)
- Chave InChI: KBRBLIPQXNCIFS-UHFFFAOYSA-N
- SMILES: S(C)C1=NC2=C(C(N(C)C(N2C)=O)=S)N1
Propriedades Computadas
- Massa Exacta: 242.0298
- Massa monoisotópica: 242.03
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 1
- Complexidade: 311
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 1.1
- Superfície polar topológica: 110Ų
Propriedades Experimentais
- Densidade: 1.56
- Ponto de ebulição: 465.1°C at 760 mmHg
- Ponto de Flash: 235.1°C
- Índice de Refracção: 1.743
- PSA: 52.23
Literatura Relacionada
-
Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
4791-34-8 ( ) Produtos relacionados
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornecedores recomendados
Jiangsu Kolod Food Ingredients Co.,ltd
Membro Ouro
CN Fornecedor
A granel
Shandong Jing Kun Chemical Co.,Ltd.
Membro Ouro
CN Fornecedor
A granel
Nantong Boya Environmental Protection Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro Ouro
CN Fornecedor
A granel
Shanghai Jinhuan Chemical CO., LTD.
Membro Ouro
CN Fornecedor
A granel